molecular formula C19H28N2O4 B3293398 (4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid CAS No. 885275-57-0

(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid

Cat. No. B3293398
M. Wt: 348.4 g/mol
InChI Key: QTTIAGDPSVQPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid” is a chemical compound with the CAS Number: 299203-94-4 . It has a molecular weight of 258.32 and its IUPAC name is {4-[(tert-butoxycarbonyl)amino]-1-piperidinyl}acetic acid . The compound is a white solid and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid” is 1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid” is a white solid with a molecular weight of 258.32 . It is typically stored at room temperature .

Scientific Research Applications

Spin Label Studies and Peptide Research

Research involving spin label amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) illustrates the potential of specific amino acid derivatives in studying peptide structures and dynamics through EPR spectroscopy and other physical techniques (Schreier et al., 2012). This highlights the broader utility of modified amino acids in biochemical research, particularly in analyzing peptide secondary structure and interactions with biological membranes.

Advanced Oxidation Processes

Studies on the degradation of various organic compounds, including pharmaceuticals like acetaminophen, through advanced oxidation processes (AOPs) provide insights into chemical reactions and degradation pathways that could be relevant when investigating the environmental or metabolic stability of compounds similar to "(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid" (Qutob et al., 2022). Understanding these processes can aid in the development of safer and more effective pharmaceuticals by ensuring their environmental compatibility and metabolic disposability.

Poly(amino acid)s for Biomedical Applications

The exploration of polymers based on amino acid building blocks for biomedical applications, such as drug and gene delivery systems, presents a promising area of research. Highly branched polymers derived from natural amino acids demonstrate significant potential in non-viral gene delivery vectors and drug delivery systems, highlighting the versatility of amino acid-based materials in therapeutic applications (Thompson & Scholz, 2021). This suggests potential research avenues for "(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid" in the creation of novel delivery systems or materials with biomedical relevance.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H303 (May be harmful if swallowed) and H320 (Causes eye irritation) . The precautionary statements are P305+351+338 .

properties

IUPAC Name

2-(4-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-13-5-7-14(8-6-13)16(17(22)23)21-11-9-15(10-12-21)20-18(24)25-19(2,3)4/h5-8,15-16H,9-12H2,1-4H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTIAGDPSVQPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N2CCC(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131428
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid

CAS RN

885275-57-0
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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